molecular formula C14H21NO B14273302 2-Phenyl-N-(propan-2-yl)-N-propylacetamide CAS No. 141312-50-7

2-Phenyl-N-(propan-2-yl)-N-propylacetamide

Cat. No.: B14273302
CAS No.: 141312-50-7
M. Wt: 219.32 g/mol
InChI Key: WUIAQFXUCJPBLH-UHFFFAOYSA-N
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Description

2-Phenyl-N-(propan-2-yl)-N-propylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the nitrogen atom, along with propan-2-yl and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-(propan-2-yl)-N-propylacetamide typically involves the reaction of 2-phenylacetamide with isopropylamine and propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through techniques such as crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-(propan-2-yl)-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Phenyl-N-(propan-2-yl)-N-propylacetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(propan-2-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylacetamide: A simpler amide with a phenyl group.

    N-Isopropylacetamide: Contains an isopropyl group but lacks the phenyl group.

    N-Propylacetamide: Contains a propyl group but lacks the phenyl group.

Uniqueness

2-Phenyl-N-(propan-2-yl)-N-propylacetamide is unique due to the combination of phenyl, propan-2-yl, and propyl groups. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

141312-50-7

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-phenyl-N-propan-2-yl-N-propylacetamide

InChI

InChI=1S/C14H21NO/c1-4-10-15(12(2)3)14(16)11-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3

InChI Key

WUIAQFXUCJPBLH-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(C)C)C(=O)CC1=CC=CC=C1

Origin of Product

United States

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